molecular formula C10H12ClNO2S B1277998 N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide CAS No. 184582-26-1

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide

Cat. No. B1277998
M. Wt: 245.73 g/mol
InChI Key: DZEALSULQGZRCA-UHFFFAOYSA-N
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Description

The compound "N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related acetamide compounds with different substituents and their synthesis, molecular structures, and intermolecular interactions. For instance, the synthesis and crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide and the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides are explored, which can provide insights into the chemical behavior and properties that might be expected for the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . This suggests that the synthesis of "N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide" could potentially involve a similar acylation reaction using a thiophene derivative and an appropriate acyl chloride.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as NMR and IR, as well as X-ray diffraction analysis. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these techniques . The molecular structure of "N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide" would likely be elucidated using similar methods, providing information on the arrangement of atoms and the geometry of the molecule.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their substituents. The papers provided do not detail specific reactions for the compounds studied, but it is common for acetamides to undergo nucleophilic substitution reactions, hydrolysis, and reactions with bases or reducing agents. The specific reactivity of "N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide" would depend on the electronic and steric effects of the thiophene and chloroacetyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and pi interactions, play a significant role in determining these properties. For example, the compounds studied in paper exhibit various intermolecular interactions that generate 3-D arrays, which could affect their physical properties. The properties of "N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide" would need to be empirically determined, but insights can be drawn from the behavior of structurally similar compounds.

Scientific Research Applications

  • Glutaminase Inhibition and Anticancer Activity : N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide derivatives have been studied for their potential as glutaminase inhibitors. One study focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which showed similar potency and better solubility relative to BPTES. These compounds demonstrated effectiveness in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting their potential application in cancer treatment (Shukla et al., 2012).

  • Antimicrobial Properties : Another application of these compounds is in the development of antimicrobial agents. A study on the synthesis of tetra substituted thiophene derivatives via a one-pot three-component method revealed that these compounds exhibited antimicrobial activity. This suggests their potential use in developing new antimicrobial agents (Sable et al., 2014).

  • Organic Chemistry and Molecular Structure Studies : Research on different spatial orientations of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, provides insights into the molecular structure and interactions of these compounds. Such studies are essential for understanding the chemical properties and potential applications of these compounds in various fields (Kalita & Baruah, 2010).

  • Optoelectronic Properties : The study of thiazole-based polythiophenes, which includes compounds like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, sheds light on their optoelectronic properties. These properties are crucial for applications in electronic devices and materials science (Camurlu & Guven, 2015).

  • Analgesic Properties : Some acetamide derivatives, including N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamides, have been investigated for their potential analgesic activities. These studies are significant in the field of medicinal chemistry and pharmaceuticals (Kaplancıklı et al., 2012).

properties

IUPAC Name

N-[2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-7(13)12-5-4-8-2-3-10(15-8)9(14)6-11/h2-3H,4-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEALSULQGZRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(S1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427937
Record name N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide

CAS RN

184582-26-1
Record name N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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